
tert-Butyl 5-bromo-2,4-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-bromo-2,4-difluorobenzoate: is an organic compound with the molecular formula C11H11BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 on the benzene ring are substituted with bromine and fluorine atoms, respectively. The tert-butyl group is attached to the carboxyl group, forming an ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2,4-difluorobenzoate typically involves the esterification of 5-bromo-2,4-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 5-bromo-2,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as tert-butyl 5-amino-2,4-difluorobenzoate.
Reduction: tert-Butyl 5-bromo-2,4-difluorobenzyl alcohol.
Oxidation: 5-Bromo-2,4-difluorobenzoic acid.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 5-bromo-2,4-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic esters on biological systems. It is also employed in the development of new pharmaceuticals and agrochemicals.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. It is also utilized in the formulation of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-bromo-2,4-difluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring enhance its reactivity and binding affinity to certain enzymes or receptors. The ester group allows for easy modification, enabling the compound to be tailored for specific applications. The molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
- tert-Butyl 5-chloro-2,4-difluorobenzoate
- tert-Butyl 4-bromo-2,6-difluorobenzoate
- tert-Butyl 3,5-difluorobenzoate
Comparison: tert-Butyl 5-bromo-2,4-difluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to tert-Butyl 5-chloro-2,4-difluorobenzoate, the bromine atom in this compound provides different electronic and steric effects, leading to variations in chemical behavior and applications. Similarly, the differences in substitution patterns in tert-Butyl 4-bromo-2,6-difluorobenzoate and tert-Butyl 3,5-difluorobenzoate result in distinct properties and uses.
Propriétés
Numéro CAS |
2566431-70-5 |
|---|---|
Formule moléculaire |
C11H11BrF2O2 |
Poids moléculaire |
293.10 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-2,4-difluorobenzoate |
InChI |
InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3 |
Clé InChI |
NCQBXFFZXOERKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504724.png)
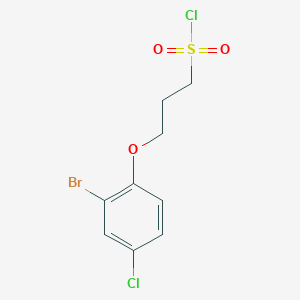
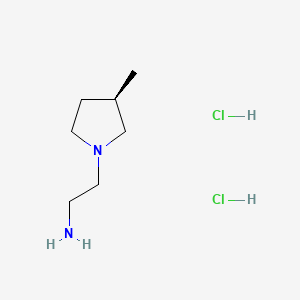
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13504739.png)
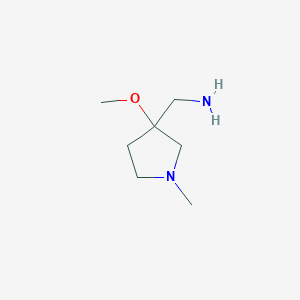
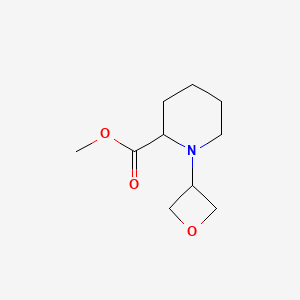
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B13504757.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)
![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)
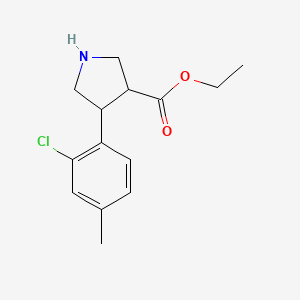
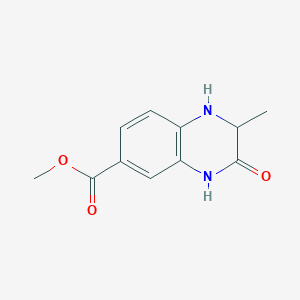

![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
